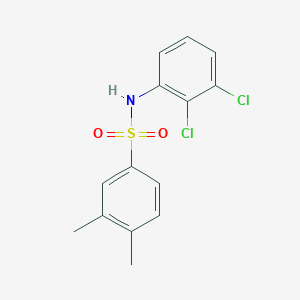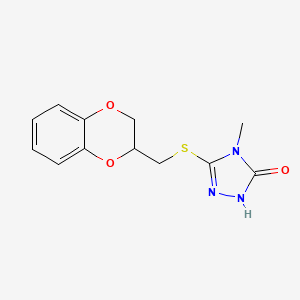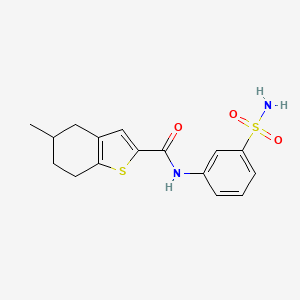
N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters and ion channels, making it a valuable tool for studying various physiological and biochemical processes.
作用機序
N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide inhibits the activity of anion transporters and ion channels by binding to specific sites on these proteins. It is thought to block the movement of ions through these channels by physically obstructing the pore or altering the conformation of the protein. The exact mechanism of action of N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide is not fully understood, but it is believed to act as a non-specific inhibitor of anion transporters and ion channels.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide has a number of biochemical and physiological effects on cells. It has been shown to inhibit the activity of chloride channels, bicarbonate transporters, and other anion transporters. This can lead to changes in cell volume, pH, and membrane potential. N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
実験室実験の利点と制限
N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of anion transporters and ion channels, making it a valuable tool for studying the function of these proteins in cells. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide has some limitations as well. It is a non-specific inhibitor, which means that it can inhibit the activity of multiple anion transporters and ion channels simultaneously. This can make it difficult to determine the specific role of a particular protein in a given process. Additionally, N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide can have off-target effects on other proteins, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide. One area of interest is the development of more specific inhibitors of anion transporters and ion channels. This could help to elucidate the specific roles of these proteins in various physiological and biochemical processes. Another area of interest is the use of N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide in the development of new therapies for diseases such as cystic fibrosis, which is caused by a defect in a chloride channel. Finally, there is interest in using N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide as a tool for studying the role of anion transporters and ion channels in the regulation of cancer cell growth and metastasis. By better understanding the function of these proteins, it may be possible to develop new therapies for cancer treatment.
合成法
N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide can be synthesized by reacting 2,3-dichlorophenylamine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide as a white crystalline solid which can be purified by recrystallization.
科学的研究の応用
N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide has been widely used in scientific research as a tool for studying various physiological and biochemical processes. It is a potent inhibitor of anion transporters and ion channels, making it useful for studying the function of these proteins in cells. N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide has been used to study the role of anion transporters in the regulation of cell volume, pH, and membrane potential. It has also been used to investigate the function of ion channels in the regulation of membrane potential and the transmission of nerve impulses.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-6-7-11(8-10(9)2)20(18,19)17-13-5-3-4-12(15)14(13)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVCMTSIGCSJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B7638061.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,3-diphenylpropanoate](/img/structure/B7638064.png)




![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)



![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)


![3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638161.png)